7-[2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethoxy]-3-phenylchromen-4-one
CAS No.: 903870-88-2
Cat. No.: VC7607313
Molecular Formula: C23H26N2O4
Molecular Weight: 394.471
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 903870-88-2 |
|---|---|
| Molecular Formula | C23H26N2O4 |
| Molecular Weight | 394.471 |
| IUPAC Name | 7-[2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy]-3-phenylchromen-4-one |
| Standard InChI | InChI=1S/C23H26N2O4/c26-14-12-24-8-10-25(11-9-24)13-15-28-19-6-7-20-22(16-19)29-17-21(23(20)27)18-4-2-1-3-5-18/h1-7,16-17,26H,8-15H2 |
| Standard InChI Key | KAMYUQGASBOGMP-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CCO)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4 |
Introduction
7-[2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethoxy]-3-phenylchromen-4-one is a complex organic compound belonging to the chromenone family. This compound features a chromen-4-one core, a phenyl group, and a piperazine moiety linked via an ethoxy group. The presence of these structural elements suggests potential biological activities, making it a subject of interest in medicinal chemistry research.
Synthesis
The synthesis of chromenone derivatives typically involves several key steps, including condensation reactions and etherification. For compounds with similar structures, such as 3-(4-chlorophenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-4-methyl-2H-chromen-2-one, the synthesis involves careful control of reaction conditions to optimize yield and purity.
Biological Activities and Applications
Chromenone derivatives have been studied for their diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects . While specific data on 7-[2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethoxy]-3-phenylchromen-4-one is limited, its structural similarity to other active chromenones suggests potential biological activities.
Research Findings and Potential Applications
| Compound Feature | Description | Potential Application |
|---|---|---|
| Chromen-4-one Core | Central structure contributing to biological activity | Anticancer, Anti-inflammatory |
| Phenyl Group | Enhances lipophilicity and biological activity | Improved bioavailability |
| Piperazine Moiety | Interacts with various biological targets | Potential for neurological effects |
Given the lack of specific research findings on 7-[2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethoxy]-3-phenylchromen-4-one, further studies are needed to elucidate its pharmacological profile and potential therapeutic applications.
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